

An In-depth Technical Guide on the Natural Occurrence of Cadmium Sulfate Minerals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cadmium sulfate octahydrate

Cat. No.: B7798738

[Get Quote](#)

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the naturally occurring cadmium sulfate minerals. It is designed to be a core resource, detailing their chemical, physical, and crystallographic properties. This document summarizes quantitative data in structured tables, outlines the experimental protocols used for their characterization, and includes visualizations of relevant biogeochemical pathways and analytical workflows.

Introduction to Cadmium Sulfate Minerals

Cadmium is a rare element in the Earth's crust and does not form significant ore deposits of its own. It is primarily found as a minor component in zinc, lead, and copper ores. The natural occurrence of cadmium sulfate minerals is exceedingly rare. These minerals typically form as secondary alteration products in the oxidation zones of cadmium-bearing sulfide ore deposits. Their formation is a result of the weathering of primary cadmium sulfide minerals, such as greenockite (CdS) and hawleyite (CdS), in the presence of sulfate-rich solutions.

The known naturally occurring cadmium sulfate minerals are all hydrated sulfates, reflecting their formation in aqueous environments. These include:

- Drobécite: $\text{CdSO}_4 \cdot 4\text{H}_2\text{O}$
- Voudourisite: $\text{CdSO}_4 \cdot \text{H}_2\text{O}$

- Lazaridisite: $3\text{CdSO}_4 \cdot 8\text{H}_2\text{O}$

A related and notable mineral is niedermayrite, a hydrated copper cadmium sulfate hydroxide with the formula $\text{Cu}_4\text{Cd}(\text{SO}_4)_2(\text{OH})_6 \cdot 4\text{H}_2\text{O}$. All of these minerals are found in very small quantities and are of significant interest to mineralogists and geochemists.

Quantitative Data on Cadmium Sulfate Minerals

The following tables summarize the key quantitative data for the known naturally occurring cadmium sulfate minerals. This data is essential for their identification and for understanding their crystal chemistry.

Table 1: Chemical Composition of Cadmium Sulfate Minerals

Mineral Name	Ideal Formula	Oxide	Wt. % (Ideal)	Wt. % (Empirical)	Empirical Formula	Reference
Drobecite	$\text{CdSO}_4 \cdot 4\text{H}_2\text{O}$	CdO	45.69	Not Available	Not Available	-
SO_3	28.52					
H_2O	25.79					
Voudourisite	$\text{CdSO}_4 \cdot \text{H}_2\text{O}$	CdO	56.69	47.91	$(\text{Cd}_{0.81}\text{Cu}_{0.16}\text{Fe}_{0.04}\text{Mg}_{0.01})\text{S}_{0.99}\text{O}_{4 \cdot \text{H}_2\text{O}}$	[1] [2]
CuO	-	5.98				
FeO	-	1.27				
MgO	-	0.22				
SO_3	35.35	36.43				
H_2O	7.96	[8.28]				
Lazaridisite	$3\text{CdSO}_4 \cdot 8\text{H}_2\text{O}$	CdO	50.06	43.14	$3(\text{Cd}_{0.86}\text{Cu}_{0.09}\text{Fe}_{0.04}\text{Mg}_{0.01})\text{S}_{1.00}\text{O}_{4 \cdot 8\text{H}_2\text{O}}$	[1] [2]
CuO	-	2.78				
FeO	-	1.11				
MgO	-	0.16				
SO_3	31.21	31.08				
H_2O	18.73	[21.73]				

Niedermay rite	$\text{Cu}_4\text{Cd}(\text{SO}_4)_2(\text{OH})_6 \cdot 4\text{H}_2\text{O}$	CdO	17.52	16.5	$\text{Cu}_{4.29}\text{Cd}_0.$ $_{96}(\text{SO}_4)_{2.01}$ $(\text{OH})_{6.50} \cdot 3.$ $46\text{H}_2\text{O}$	[3] [4]
CuO	43.42	45.7				
SO_3	21.85	21.6				
H_2O	17.21	[16.2]				

Note: Water content in empirical formulas is often calculated by difference.

Table 2: Crystallographic and Physical Properties of Cadmium Sulfate Minerals

Property	Drobecite	Voudourisite	Lazaridisite	Niedermayrite
Crystal System	Monoclinic	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 ₁ /n	P2 ₁ /c	C2/c	P2 ₁ /m
Unit Cell Parameters	$a = 5.978(2) \text{ \AA}$ $b = 14.329(5) \text{ \AA}$ $c = 8.571(3) \text{ \AA}$ $\beta = 91.51(1)^\circ$	$a = 7.633(2) \text{ \AA}$ $b = 7.458(2) \text{ \AA}$ $c = 8.151(2) \text{ \AA}$ $\beta = 122.35(1)^\circ$	$a = 14.813(3) \text{ \AA}$ $b = 11.902(2) \text{ \AA}$ $c = 9.466(2) \text{ \AA}$ $\beta = 97.38(1)^\circ$	$a = 5.543(1) \text{ \AA}$ $b = 21.995(4) \text{ \AA}$ $c = 6.079(1) \text{ \AA}$ $\beta = 92.04(3)^\circ$
Volume (V)	808.6(5) \AA^3	392.0(2) \AA^3	1655.2(6) \AA^3	740.7(2) \AA^3
Z	4	4	4	2
Density (calculated)	2.84 g/cm ³	3.838 g/cm ³	3.088 g/cm ³	3.292 g/cm ³
Color	Colorless	Colorless to white	Colorless	Bluish-green
Lustre	Vitreous	Vitreous	Vitreous	Vitreous
Hardness (Mohs)	~2	~3	~3	Not determined
Type Locality	Esperanza Mine, Lavrion, Greece	Esperanza Mine, Lavrion, Greece	Esperanza Mine, Lavrion, Greece	Esperanza Mine, Lavrion, Greece
Reference	[5]	[1][2]	[1][2]	[3][4]

Experimental Protocols for Mineral Characterization

The characterization of these rare minerals involves a combination of sophisticated analytical techniques to determine their chemical composition, crystal structure, and physical properties.

Electron Probe Microanalysis (EPMA)

EPMA is a key technique for obtaining quantitative chemical compositions of minerals.

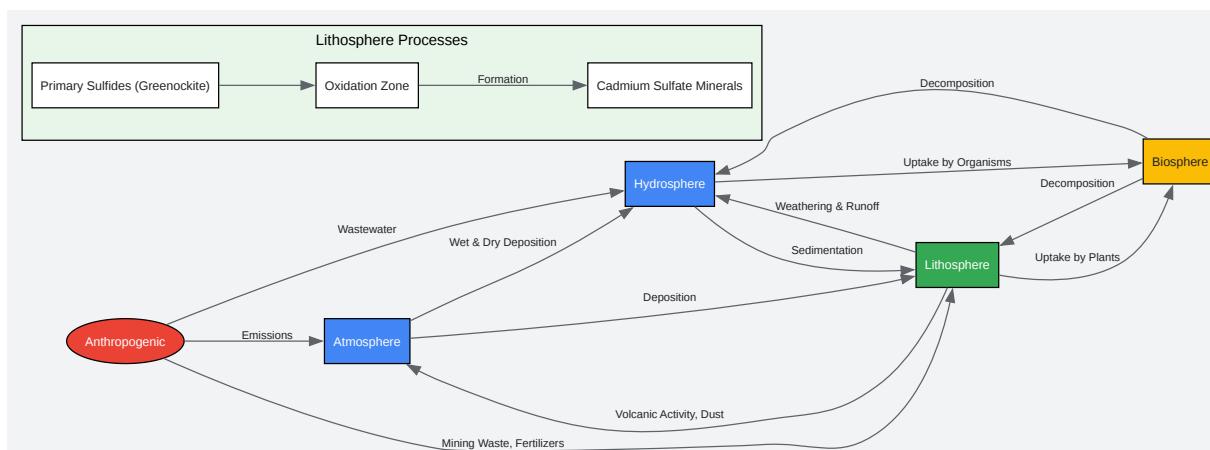
- Sample Preparation: Mineral grains are mounted in an epoxy resin, ground flat, and polished to a mirror finish (typically with a final polish using 0.25 μm diamond paste) to ensure a

smooth, flat surface for analysis. The samples are then coated with a thin layer of carbon to make them electrically conductive.

- Instrumentation: A wavelength-dispersive X-ray spectrometer (WDS) equipped electron microprobe is used.
- Analytical Conditions (General):
 - Accelerating Voltage: 15-20 kV
 - Beam Current: 10-20 nA
 - Beam Diameter: 1-10 μm (a wider beam is used for hydrous minerals to minimize sample damage and water loss)
- Standards: Well-characterized natural and synthetic minerals and compounds are used as standards for each element. For instance, for the analysis of voudourisite and lazaridisite, specific standards would be used for Cd, Cu, Fe, Mg, and S.[1][2] For niedermayrite, standards would include materials for Cu, Cd, and S.[3][4]
- Data Correction: The raw X-ray intensity data is corrected for matrix effects (ZAF corrections: Z = atomic number, A = absorption, F = fluorescence) to yield accurate elemental weight percentages.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is employed to determine the crystal structure, including the unit cell dimensions and space group.

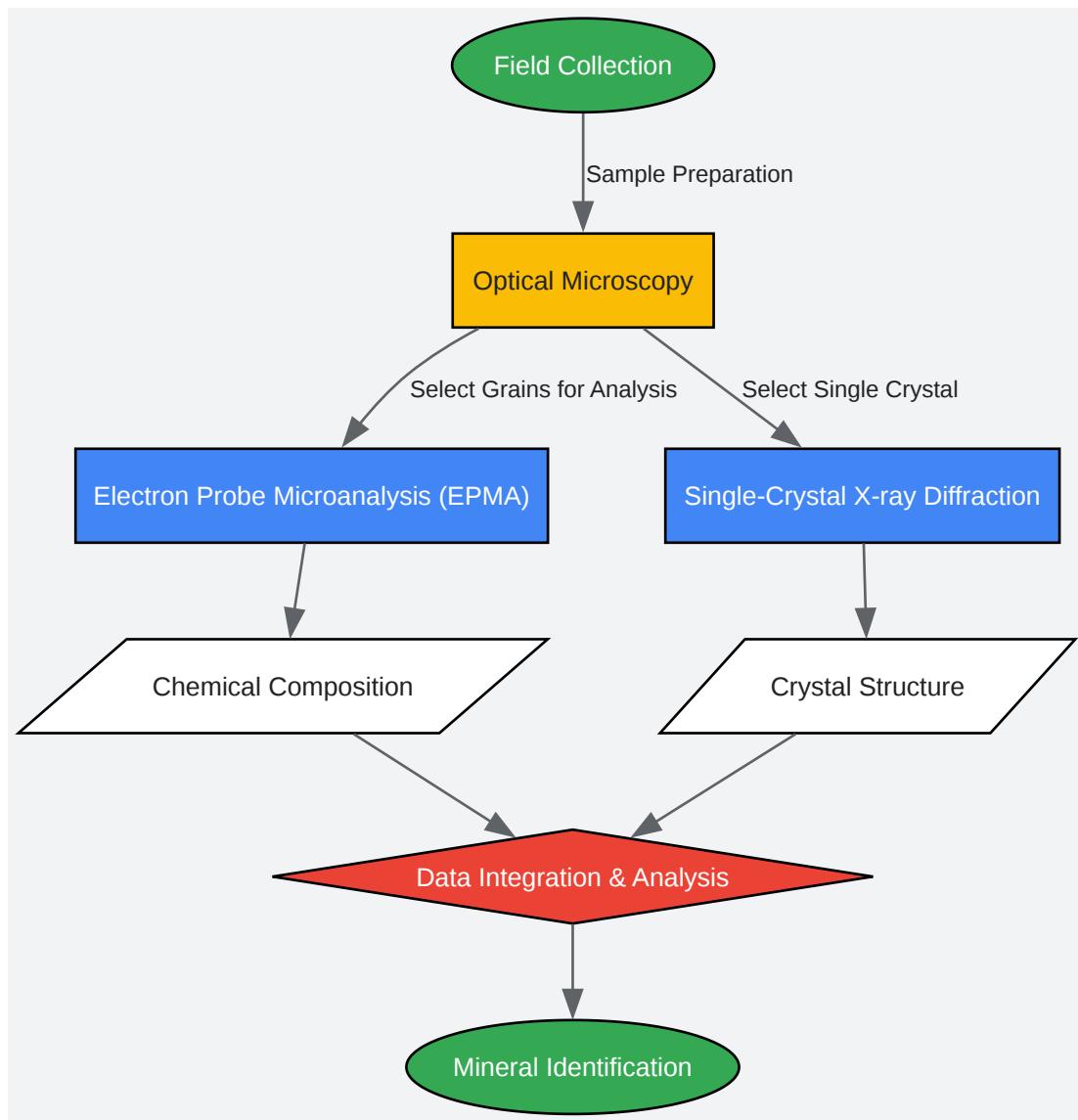

- Sample Selection: A small, single crystal of the mineral (typically < 0.1 mm in its largest dimension) is carefully selected under a microscope.
- Mounting: The crystal is mounted on a glass fiber or a cryo-loop.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data for voudourisite, lazaridisite, and niedermayrite were collected at ambient temperature using Mo-K α radiation.[1][2][3][4] A full sphere of diffraction data is collected by rotating the crystal.

- Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure. This process determines the positions of the atoms within the unit cell, bond lengths, and bond angles. For the characterization of voudourisite and lazaridisite, the crystal structures were refined to low R1 values, indicating a high quality of the structural model.[1][2]

Visualizations

Biogeochemical Cycling of Cadmium

The formation of cadmium sulfate minerals is a small part of the broader biogeochemical cycle of cadmium. This cycle involves the movement of cadmium through the atmosphere, hydrosphere, lithosphere, and biosphere.



[Click to download full resolution via product page](#)

Biogeochemical cycle of cadmium.

Experimental Workflow for Mineral Characterization

The logical flow for identifying and characterizing a new or rare mineral, such as a cadmium sulfate mineral, follows a systematic approach.

[Click to download full resolution via product page](#)

Experimental workflow for mineral characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mindat.org [mindat.org]
- 2. researchgate.net [researchgate.net]
- 3. mindat.org [mindat.org]
- 4. handbookofmineralogy.org [handbookofmineralogy.org]
- 5. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Natural Occurrence of Cadmium Sulfate Minerals]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7798738#natural-occurrence-of-cadmium-sulfate-minerals\]](https://www.benchchem.com/product/b7798738#natural-occurrence-of-cadmium-sulfate-minerals)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com